molecular formula C13H12ClN3OS B5120017 N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B5120017
M. Wt: 293.77 g/mol
InChI Key: KWGCMMMDHPBSDY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound with the molecular formula C14H13ClN2OS. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It features a chlorophenyl group attached to a pyrimidinylsulfanyl acetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting intermediate is then reacted with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, leading to cell death. In anticancer applications, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • N-(2,4-dimethyl-phenyl)-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its specific combination of a chlorophenyl group and a pyrimidinylsulfanyl acetamide moiety. This combination imparts distinct chemical properties, making it suitable for various applications in research and industry. Its potential antimicrobial and anticancer activities further distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c14-11-4-2-10(3-5-11)8-17-12(18)9-19-13-15-6-1-7-16-13/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCMMMDHPBSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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